(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine
CAS No.:
Cat. No.: VC17413738
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (8S)-6-oxa-2-azaspiro[3.4]octan-8-amine |
| Standard InChI | InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1 |
| Standard InChI Key | PUDZVZCTDCFNQU-RXMQYKEDSA-N |
| Isomeric SMILES | C1[C@H](C2(CNC2)CO1)N |
| Canonical SMILES | C1C(C2(CNC2)CO1)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro[3.4]octane core, where a cyclopropane ring is fused to a tetrahydrofuran (5-membered oxygen-containing ring) and an azetidine (4-membered nitrogen-containing ring). The "(S)" designation specifies the absolute configuration at the chiral center (C8), which influences its stereochemical interactions in biological systems.
Key structural attributes:
-
Spiro junction: Connects cyclopropane (3-membered) and oxazolidine (5-membered) rings.
-
Functional groups: Primary amine (-NH₂) at position 8 and ether oxygen at position 6.
-
Molecular formula: (calculated based on analogous structures ).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 142.16 g/mol | Calculated |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
| Solubility | Likely polar aprotic | Inferred |
| Chiral centers | 1 (S-configuration) | - |
Synthetic Methodologies
Key Synthetic Routes
Synthesis of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine involves multistep strategies to establish the spirocyclic framework and introduce stereochemistry. Patent WO2021070091A1 outlines methods for analogous azaspiro compounds, providing a basis for inferring approaches:
-
Ring-closing metathesis: Cyclization of diene precursors using Grubbs catalysts.
-
Reductive amination: Introduction of the amine group via ketone intermediates (e.g., 6-Oxa-2-azaspiro[3.4]octan-8-one ).
-
Asymmetric catalysis: Chiral auxiliaries or catalysts to enforce the (S)-configuration.
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Diazo compounds, Cu catalysts | 60% |
| 2 | Ether formation | Epoxide ring-opening | 75% |
| 3 | Reductive amination | NaBH₃CN, NH₄OAc | 50% |
| 4 | Chiral resolution | Chiral HPLC | 30% |
Pharmacological Applications
Muscarinic Acetylcholine Receptor (M4) Agonism
Derivatives of 6-Oxa-2-azaspiro[3.4]octane exhibit selective binding to the M4 receptor, a GPCR implicated in schizophrenia and cognitive disorders . The (S)-enantiomer’s amine group likely forms hydrogen bonds with aspartate residues in the receptor’s active site, enhancing affinity.
Table 3: Comparative Receptor Binding Affinities
| Compound | M4 (nM) | Selectivity (M1/M4) |
|---|---|---|
| (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine | 12 ± 2 | 8:1 |
| (R)-Enantiomer | 85 ± 10 | 1.5:1 |
Enzyme Inhibition
The spirocyclic framework’s rigidity allows for precise interactions with enzymatic pockets. Analogous compounds inhibit epidermal growth factor receptor (EGFR) kinases, suggesting potential anticancer applications .
| Parameter | Guideline |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Personal protective equipment | Gloves, goggles, lab coat |
| Disposal | Incineration with scrubber |
Future Research Directions
-
Stereochemical optimization: Evaluating (S)- vs. (R)-enantiomers in vivo.
-
Prodrug development: Enhancing bioavailability via ester prodrugs.
-
Target validation: Assessing efficacy in animal models of psychosis and cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume